
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- typically involves the reaction of thiourea with l-acyl-2-bromoacetylenes in acetic acid (AcOH) in the presence of boron trifluoride etherate (BF3·Et2O). This reaction affords 2-amino-4-phenyl (or 2-thienyl)-1,3-thiazine-6-thiones in high yields . Another method involves the reaction of thiourea with α-haloketones under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Thiourea: Used as a starting material in the synthesis.
α-Haloketones: React with thiourea to form the thiazine ring.
Boron Trifluoride Etherate (BF3·Et2O): Acts as a catalyst in the cyclization reaction.
Major Products Formed
The major products formed from these reactions include various substituted thiazine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Specific pathways and targets depend on the compound’s functionalization and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit diverse biological activities.
Thiazinanes: Another class of thiazine derivatives with significant biological and medicinal applications.
Uniqueness
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
52039-31-3 |
|---|---|
Formule moléculaire |
C5H6N2S2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
2-amino-4-methyl-1,3-thiazine-6-thione |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-4(8)9-5(6)7-3/h2H,1H3,(H2,6,7) |
Clé InChI |
OQONHOBNDNIHBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)SC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


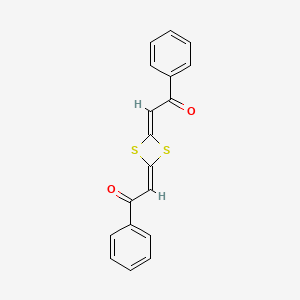
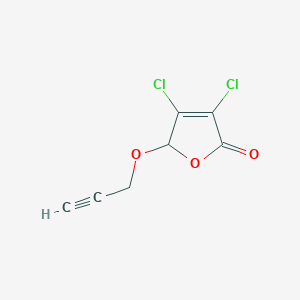
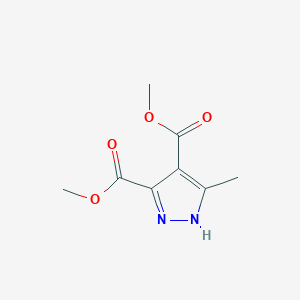
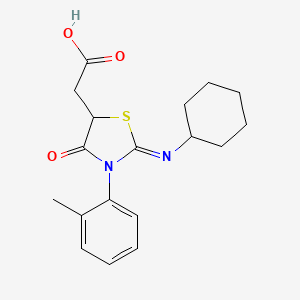
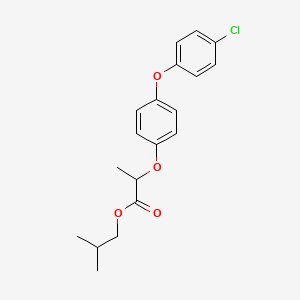
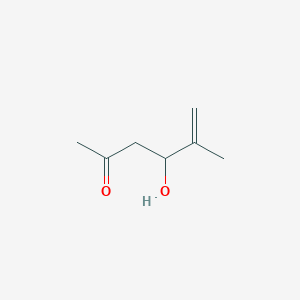
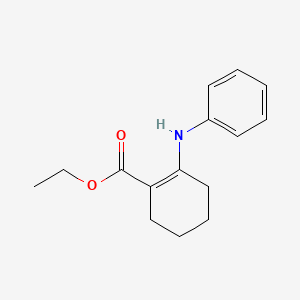
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
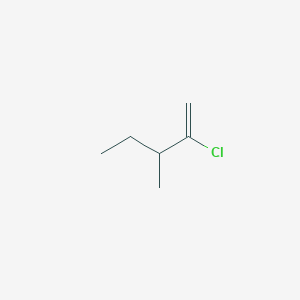
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
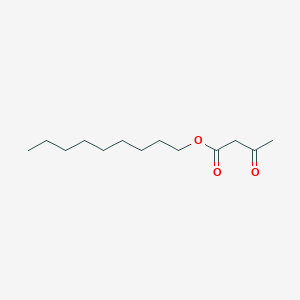
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
